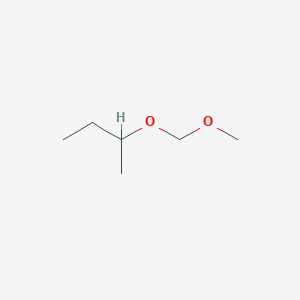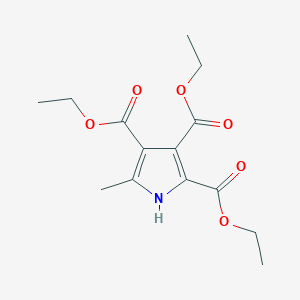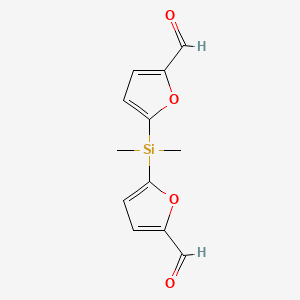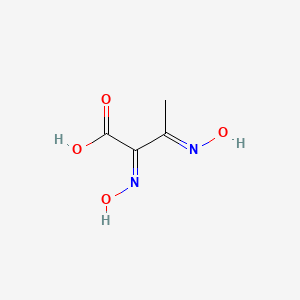
Phenol, 2,2'-methylenebis(6-tert-butyl-4-isopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) is a phenolic compound known for its antioxidant properties. It is widely used in various industries, including rubber and plastics, to enhance the oxidation stability of materials. The compound’s structure consists of two phenol groups connected by a methylene bridge, with tert-butyl and isopropyl substituents enhancing its stability and effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the phenol groups. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for large-scale production. Catalysts may be used to enhance the reaction rate and selectivity, ensuring a high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated products.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant additive.
Industry: Widely used in the rubber and plastics industry to enhance the stability and longevity of products.
Wirkmechanismus
The antioxidant properties of Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The tert-butyl and isopropyl groups enhance the compound’s stability, allowing it to effectively scavenge free radicals and prevent oxidative damage. The methylene bridge between the phenol groups also plays a crucial role in stabilizing the radical intermediates formed during the antioxidant process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,2’-methylenebis(6-tert-butyl-4-methyl-)
- Phenol, 2,2’-methylenebis(6-tert-butyl-4-ethyl-)
- Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-)
Uniqueness
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) is unique due to its specific substituents, which enhance its antioxidant properties and stability. The presence of isopropyl groups, in particular, provides a balance between steric hindrance and electron-donating effects, making it more effective in certain applications compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
93840-39-2 |
|---|---|
Molekularformel |
C27H40O2 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-propan-2-ylphenyl)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C27H40O2/c1-16(2)18-11-20(24(28)22(14-18)26(5,6)7)13-21-12-19(17(3)4)15-23(25(21)29)27(8,9)10/h11-12,14-17,28-29H,13H2,1-10H3 |
InChI-Schlüssel |
RVVVMCHNTQXDPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)

![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)

![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)




![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)



